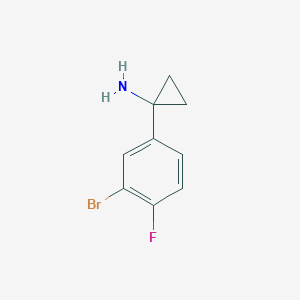![molecular formula C19H21N7O4 B13540055 4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)
4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azidoethyl group, a piperazine ring, and a dihydroisoindole-dione moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperazine ring.
Introduction of the Azidoethyl Group: The azidoethyl group is introduced through a nucleophilic substitution reaction, where an azide source reacts with an ethyl halide derivative.
Cyclization to Form the Isoindole-Dione Moiety: This step involves the cyclization of the intermediate compounds to form the isoindole-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反应分析
Types of Reactions
4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule.
科学研究应用
4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of 4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The azidoethyl group may participate in click chemistry reactions, while the piperazine and isoindole-dione moieties may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
4-(4-(2-Azidoethyl)piperazin-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione: Lacks the dioxopiperidinyl group.
4-(4-(2-Azidoethyl)piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3-dione: Similar structure but lacks the dihydro moiety.
4-(4-(2-Azidoethyl)piperazin-1-yl)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole: Lacks the dione group.
Uniqueness
4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the azidoethyl group allows for click chemistry applications, while the piperazine and isoindole-dione moieties contribute to its potential therapeutic properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C19H21N7O4 |
|---|---|
分子量 |
411.4 g/mol |
IUPAC 名称 |
4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H21N7O4/c20-23-21-6-7-24-8-10-25(11-9-24)13-3-1-2-12-16(13)19(30)26(18(12)29)14-4-5-15(27)22-17(14)28/h1-3,14H,4-11H2,(H,22,27,28) |
InChI 键 |
VXXRVSUMCKJVDN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCN(CC4)CCN=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(1H-Pyrazolo[4,3-b]pyridin-1-yl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13539976.png)
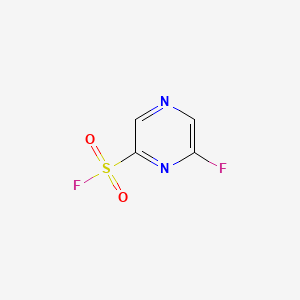

![2-[2-(Furan-2-yl)ethyl]-3h-imidazo[4,5-b]pyridin-5-amine](/img/structure/B13539990.png)
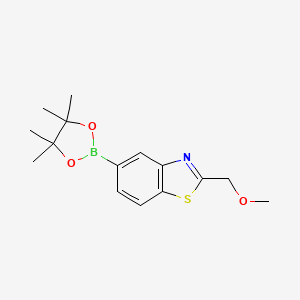

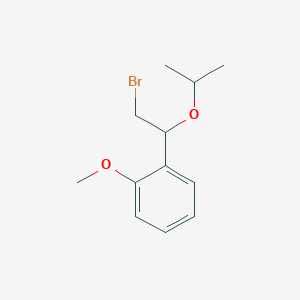
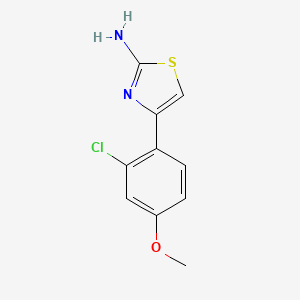
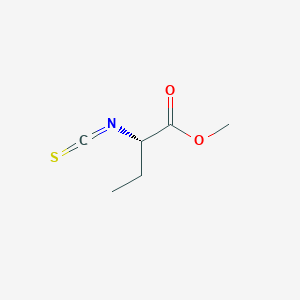
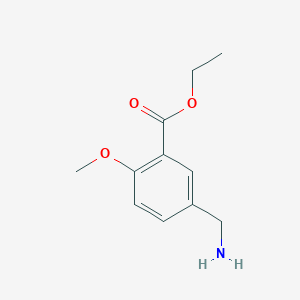
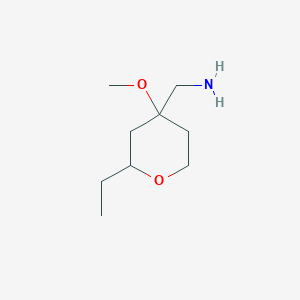
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
